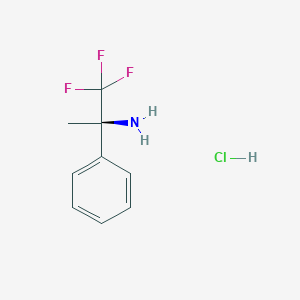
N-(2-Propanamidoethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Propanamidoethyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of an amide functional group, which is a derivative of carboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Propanamidoethyl)propanamide can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . Additionally, the compound can be prepared using N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is typically produced using propionic acid and ammonium hydroxide as raw materials. The process involves mixing these materials at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The amidation reaction generates the desired compound, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .
化学反应分析
Types of Reactions
N-(2-Propanamidoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the type of reaction and reagents used.
科学研究应用
N-(2-Propanamidoethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, solvents, and other industrial products
作用机制
The mechanism of action of N-(2-Propanamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Propanamidoethyl)propanamide include other primary carboxylic acid amides such as:
- Propionamide
- Acetamide
- Butyramide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from organic synthesis to potential therapeutic applications .
属性
CAS 编号 |
3403-77-8 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
N-[2-(propanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI 键 |
USEVKDWMVPLICN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCCNC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)










![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)

